molecular formula C17H26N2O2 B13160046 Tert-butyl 3-amino-4-(2-methylphenyl)piperidine-1-carboxylate

Tert-butyl 3-amino-4-(2-methylphenyl)piperidine-1-carboxylate

Cat. No.: B13160046
M. Wt: 290.4 g/mol
InChI Key: CHUZLHPFTUXJPV-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-4-(2-methylphenyl)piperidine-1-carboxylate is a piperidine-based scaffold featuring a tert-butoxycarbonyl (Boc) protecting group, an amino substituent at position 3, and a 2-methylphenyl moiety at position 4 of the piperidine ring. This compound is pivotal in medicinal chemistry for its role as an intermediate in synthesizing bioactive molecules, particularly kinase inhibitors and antiviral agents . The Boc group enhances solubility and stability during synthetic processes, while the 2-methylphenyl group introduces steric bulk and hydrophobic interactions, influencing target binding and metabolic stability.

Properties

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

tert-butyl 3-amino-4-(2-methylphenyl)piperidine-1-carboxylate

InChI

InChI=1S/C17H26N2O2/c1-12-7-5-6-8-13(12)14-9-10-19(11-15(14)18)16(20)21-17(2,3)4/h5-8,14-15H,9-11,18H2,1-4H3

InChI Key

CHUZLHPFTUXJPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2CCN(CC2N)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Resolution and Salt Formation for Chiral Purity

A patent (CN106432056A) describes a method for preparing related piperidine derivatives with tert-butyl carbamate protection involving resolution by di-p-toluoyl-L-tartaric acid (D-PG) derivatives as resolving agents. The process includes:

  • Dissolving racemic tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate in aqueous alcoholic solution (ethanol preferred, water:ethanol ratio ~1:15-20).
  • Adding the resolving agent p-toluenesulfonyl-D-PG in 50% ethanol solution.
  • Stirring at elevated temperature (60-70 °C) for 2-3 hours.
  • Slow cooling to induce crystallization of the resolved salt.
  • Hydrolysis and pH adjustment (pH 8-10) to liberate the enantiomerically enriched tert-butyl carbamate product.

This method yields high purity (up to 85% yield) of the (3S)-enantiomer of tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate, which can be adapted for the 2-methylphenyl analogue by substituting the aryl group accordingly.

Protection and Functional Group Transformations

The tert-butyl carbamate protecting group is typically introduced by reacting the free amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) in solvents like tetrahydrofuran (THF) or acetonitrile. Reaction conditions:

  • Temperature: 0 °C to room temperature.
  • Reaction time: 2 hours or until completion.
  • Workup involves aqueous extraction and purification by chromatography or crystallization.

Substitution on the Piperidine Ring

The 4-(2-methylphenyl) substituent can be introduced via nucleophilic aromatic substitution or cross-coupling reactions on appropriately functionalized piperidine precursors. For example:

  • Starting from a 4-halopiperidine intermediate, Suzuki or Buchwald-Hartwig coupling with 2-methylphenyl boronic acid or amine derivatives.
  • Alternatively, reductive amination of 4-formylpiperidine derivatives with 2-methylphenyl amines.

These reactions are typically conducted in polar aprotic solvents such as DMF, DMSO, or acetonitrile, using palladium catalysts and bases like potassium carbonate or sodium tert-butoxide, at temperatures ranging from 60 °C to 100 °C for several hours.

Amination at the 3-Position

The 3-amino substituent can be introduced by:

  • Direct amination of 3-halo-piperidine intermediates.
  • Reduction of 3-nitro or 3-cyano-piperidine derivatives.
  • Use of nitrile or azide intermediates reduced to amines.

Reduction steps often employ catalytic hydrogenation (Pd/C, H2) or chemical reductants such as lithium aluminum hydride (LiAlH4) under controlled conditions to avoid over-reduction or side reactions.

Summary Table of Preparation Steps

Step No. Transformation Reagents/Conditions Solvent(s) Yield / Notes Reference
1 Resolution of racemic tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate p-toluenesulfonyl-D-PG, aqueous ethanol (1:15-20), 60-70 °C, 2-3 h Ethanol/water ~85% yield of (3S)-enantiomer
2 Boc protection of piperidine nitrogen Di-tert-butyl dicarbonate, TEA or DMAP, 0 °C to RT, 2 h THF or acetonitrile High yield, clean reaction
3 Introduction of 4-(2-methylphenyl) substituent Pd-catalyzed cross-coupling (Suzuki/Buchwald-Hartwig), base (K2CO3), 60-100 °C, 8-24 h DMF, DMSO, or acetonitrile Moderate to high yields, catalyst dependent
4 Introduction of 3-amino group Reduction of 3-nitro or 3-cyano intermediates (Pd/C, H2 or LiAlH4) Ethanol, THF Good yields, selective reduction

Analytical Data and Characterization

  • NMR Spectroscopy : ^1H and ^13C NMR data confirm the presence of tert-butyl carbamate (Boc) group, piperidine ring protons, and aromatic signals corresponding to the 2-methylphenyl group.
  • Mass Spectrometry : Molecular ion peaks consistent with molecular weight (~305.4 g/mol) confirm molecular integrity.
  • Chiral HPLC : Used to confirm enantiomeric excess after resolution.
  • Melting Point : Consistent with literature values for tert-butyl carbamate-protected piperidines.

Chemical Reactions Analysis

Tert-butyl 3-amino-4-(2-methylphenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by others, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Tert-butyl 3-amino-4-(2-methylphenyl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4-(2-methylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with proteins and enzymes, influencing their activity and function. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Electronic Effects

The following table summarizes key analogs and their structural differences:

Compound Name Substituent at Position 4 Molecular Formula Molecular Weight (g/mol) Key Features Reference
tert-Butyl 3-amino-4-(2-methylphenyl)piperidine-1-carboxylate (Target) 2-methylphenyl C₁₇H₂₆N₂O₂ 290.41* Steric hindrance, hydrophobic interactions
tert-Butyl 3-amino-4-(4-methylphenyl)piperidine-1-carboxylate 4-methylphenyl C₁₇H₂₆N₂O₂ 290.41 Reduced steric bulk, planar aromaticity
tert-Butyl 3-amino-4-(4-fluorophenyl)piperidine-1-carboxylate 4-fluorophenyl C₁₆H₂₃FN₂O₂ 294.36 Electron-withdrawing group, enhanced polarity
tert-Butyl 3-amino-4-(3-methoxyphenyl)piperidine-1-carboxylate 3-methoxyphenyl C₁₇H₂₆N₂O₃ 306.40 Electron-donating group, improved H-bonding
tert-Butyl 3-amino-4-(4-chloro-3-fluorophenyl)piperidine-1-carboxylate 4-chloro-3-fluorophenyl C₁₆H₂₂ClFN₂O₂ 328.81 Halogenated, increased lipophilicity
tert-Butyl 3-amino-4-(3,5-dimethoxyphenyl)piperidine-1-carboxylate 3,5-dimethoxyphenyl C₁₈H₂₈N₂O₄ 336.40 Symmetric electron-donating groups, high solubility

*Calculated based on analogous compounds.

Key Observations :

  • Electronic Properties : Electron-withdrawing groups (e.g., -F, -Cl) increase electrophilicity, enhancing reactivity in nucleophilic substitution reactions, while methoxy groups improve solubility via hydrogen bonding .
  • Lipophilicity : Halogenated derivatives (e.g., 4-chloro-3-fluorophenyl) exhibit higher logP values, favoring blood-brain barrier penetration in CNS-targeting drugs .

Comparative Challenges :

  • The 2-methylphenyl variant may require optimized reaction conditions to avoid steric-driven side products compared to para-substituted analogs .
  • Halogenated derivatives necessitate inert atmospheres to prevent dehalogenation .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 4-Fluorophenyl Analog 3-Methoxyphenyl Analog 3,5-Dimethoxyphenyl Analog
Solubility (Polar Solvents) Moderate High High Very High
logP ~3.2 (estimated) 2.8 2.5 1.9
Metabolic Stability High (due to Boc group) Moderate High High

Notes:

  • The Boc group universally improves metabolic stability by shielding the amine from oxidative enzymes .
  • Solubility increases with electron-donating substituents (e.g., -OCH₃) due to enhanced hydrogen bonding .

Biological Activity

Tert-butyl 3-amino-4-(2-methylphenyl)piperidine-1-carboxylate is a piperidine derivative characterized by its unique structural features, including a tert-butyl group, an amino group, and a substituted aromatic ring. The compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in modulating various biochemical pathways.

Chemical Structure and Properties

  • Molecular Formula : C17H26N2O2
  • Molecular Weight : Approximately 290.4 g/mol
  • Structural Features :
    • Piperidine ring
    • Tert-butyl substituent
    • Amino group at position 3
    • 2-Methylphenyl group at position 4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The compound may exert its effects through the following mechanisms:

  • Enzyme Modulation : Potential inhibition or activation of enzymatic reactions involved in metabolic pathways.
  • Receptor Interaction : Binding to various receptors, which can alter signaling pathways and cellular responses.
  • Cellular Processes : Inducing changes in cell proliferation, apoptosis, or other critical cellular functions.

Biological Activity and Therapeutic Potential

Research indicates that this compound may exhibit significant biological activities, including:

  • Anticancer Activity :
    • Studies have shown that compounds with similar structures can reduce tumor volume and weight in animal models, suggesting potential anticancer properties.
    • The interaction with P-glycoprotein (P-gp) has been noted, indicating that it may influence drug efflux mechanisms in cancer cells .
  • Neuroprotective Effects :
    • Preliminary studies suggest that this compound may protect neuronal cells from toxic insults, potentially through mechanisms involving the modulation of oxidative stress and inflammatory responses .
    • Similar compounds have shown protective effects against amyloid-beta toxicity in astrocytes, hinting at possible applications in neurodegenerative diseases like Alzheimer's .

Case Study 1: Anticancer Activity

A study investigated the effects of piperidine derivatives on tumor growth in mice. The results indicated that compounds similar to this compound significantly reduced tumor size compared to control groups. This effect was attributed to the compound's ability to inhibit P-gp activity, enhancing the efficacy of chemotherapeutic agents.

Case Study 2: Neuroprotection

In vitro experiments demonstrated that this compound could increase cell viability in astrocytes exposed to amyloid-beta peptides. The compound reduced TNF-alpha production, indicating a potential mechanism for mitigating neuroinflammation associated with neurodegenerative diseases .

Comparative Analysis of Related Compounds

The following table summarizes key features of related piperidine derivatives that have been studied for their biological activities:

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC17H26N2O2Piperidine ring with amino and methylphenyl groupsAnticancer, neuroprotective
Tert-butyl 3-amino-4-(4-fluoro-3-methylphenyl)piperidine-1-carboxylateC17H26N2O3Fluorinated phenyl groupEnhanced P-gp inhibition
Tert-butyl 3-amino-4-(4-methoxy-2-methylphenyl)piperidine-1-carboxylateC17H26N2O3Methoxy-substituted aromatic moietyPotentially similar biological effects

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